molecular formula C13H16ClIO B12596240 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol CAS No. 647033-16-7

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol

Cat. No.: B12596240
CAS No.: 647033-16-7
M. Wt: 350.62 g/mol
InChI Key: CYBCJSVMCAWGHD-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol is a chemical compound with the molecular formula C13H16ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a phenyl-substituted heptene backbone

Preparation Methods

The synthesis of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a phenylheptene precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in research related to drug development and chemical biology .

Comparison with Similar Compounds

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol can be compared with other halogenated phenylheptene compounds, such as:

Properties

CAS No.

647033-16-7

Molecular Formula

C13H16ClIO

Molecular Weight

350.62 g/mol

IUPAC Name

1-chloro-2-iodo-1-phenylhept-1-en-3-ol

InChI

InChI=1S/C13H16ClIO/c1-2-3-9-11(16)13(15)12(14)10-7-5-4-6-8-10/h4-8,11,16H,2-3,9H2,1H3

InChI Key

CYBCJSVMCAWGHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C(C1=CC=CC=C1)Cl)I)O

Origin of Product

United States

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